molecular formula C10H5F5N2O B13905877 2-(3,4-difluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one

2-(3,4-difluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one

Cat. No.: B13905877
M. Wt: 264.15 g/mol
InChI Key: YDGVEDDOAGWVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is a chemical compound characterized by the presence of difluorophenyl and trifluoromethyl groups attached to a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one typically involves the reaction of 3,4-difluoroaniline with trifluoroacetic acid and hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolone compound. The reaction conditions often include refluxing the mixture at elevated temperatures and using solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions are carefully monitored and controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazolones with different functional groups.

Scientific Research Applications

2-(3,4-Difluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)-4-(4-pyridyl)thiazole
  • 2-(3,4-Difluorophenyl)-4-phenyl-thiazole
  • 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole

Uniqueness

2-(3,4-Difluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is unique due to the presence of both difluorophenyl and trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C10H5F5N2O

Molecular Weight

264.15 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C10H5F5N2O/c11-6-2-1-5(3-7(6)12)17-9(18)4-8(16-17)10(13,14)15/h1-3H,4H2

InChI Key

YDGVEDDOAGWVKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CC(=C(C=C2)F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.